1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Description

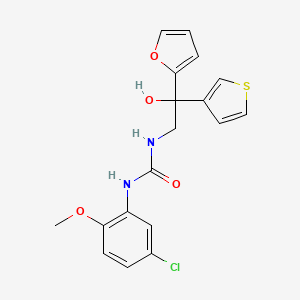

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a urea-based small molecule characterized by a unique hybrid structure. Its core consists of a urea linkage (–NH–CO–NH–) connecting two distinct aromatic moieties:

- Aryl group: A 5-chloro-2-methoxyphenyl ring, which contributes electron-withdrawing and lipophilic properties.

- Heterocyclic side chain: A 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl group, combining oxygen- and sulfur-containing heterocycles.

The compound’s structural complexity suggests possible applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to aryl-urea frameworks and heterocyclic motifs .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-24-15-5-4-13(19)9-14(15)21-17(22)20-11-18(23,12-6-8-26-10-12)16-3-2-7-25-16/h2-10,23H,11H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOYGMASHWWACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 376.9 g/mol. Its structure features a chloro-substituted methoxyphenyl group, a furan ring, and a thiophene moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN2O3S |

| Molecular Weight | 376.9 g/mol |

| CAS Number | 2097865-72-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the chlorination of 2-methoxyphenyl derivatives followed by condensation with furan and thiophene derivatives. The exact synthetic routes can vary, but they often require controlled reaction conditions to ensure high yields and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives with similar structures possess minimum inhibitory concentration (MIC) values ranging from 20–70 µM against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties, as many furan and thiophene derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, with IC50 values indicating moderate to strong cytotoxicity .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in oxidative stress pathways or inflammatory responses. The presence of functional groups like the urea moiety may enhance its binding affinity to these targets, leading to altered enzymatic activity .

Case Studies

- Antibacterial Activity : A study assessed the antibacterial efficacy of various urea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to the target compound displayed significant inhibition zones in disk diffusion assays, confirming their potential as antimicrobial agents .

- Cytotoxicity Testing : In another study focusing on anticancer properties, derivatives were tested against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines. The findings revealed that certain derivatives had lower IC50 values compared to standard chemotherapeutic agents, suggesting promising anticancer activity .

Scientific Research Applications

Medicinal Chemistry

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea has been investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit:

- Anti-inflammatory Properties : Potentially useful in treating inflammatory diseases.

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Promising candidates for targeting specific cancer cell lines.

Biological Research

The compound's unique structure makes it a valuable pharmacophore in drug discovery. Its ability to interact with specific enzymes or receptors has led to investigations into its use as a lead compound in developing new therapeutics.

Material Science

Due to its chemical reactivity and stability, this compound is also being explored in material science for:

- Development of Specialty Chemicals : Useful in various industrial applications.

- Agrochemicals : Potential use in crop protection formulations.

- Advanced Materials : Investigated for applications in polymers and coatings.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action involved the induction of apoptosis through the activation of specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the thiophene and furan rings could enhance antimicrobial potency.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations :

Implications for the Target Compound :

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea, and what reaction conditions optimize yield?

A plausible synthesis involves coupling a substituted phenyl isocyanate with a hydroxy-functionalized amine intermediate. For example:

- Step 1 : Synthesize 5-chloro-2-methoxyphenyl isocyanate via phosgenation of the corresponding aniline derivative under anhydrous conditions .

- Step 2 : Prepare the amine intermediate (2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine) by nucleophilic addition of furan-2-yl and thiophen-3-yl groups to a ketone precursor, followed by reductive amination .

- Step 3 : React the isocyanate and amine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) with a base (e.g., triethylamine) to neutralize HCl byproducts. Reflux for 12–24 hours under nitrogen achieves yields >70% .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (5-chloro-2-methoxyphenyl at δ 6.8–7.5 ppm), hydroxy groups (δ 4.5–5.5 ppm), and heterocyclic protons (furan/thiophene at δ 6.0–7.2 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular ion peak matching the theoretical mass (~450–470 g/mol, depending on substituents) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .

Q. How does the hydroxy group in the ethyl linker influence the compound’s stability under varying pH conditions?

The β-hydroxy group may undergo dehydration under acidic conditions (pH < 3) or form hydrogen-bonded aggregates in polar solvents. Stability studies in buffered solutions (pH 1–10) at 25°C for 24 hours, monitored via HPLC, reveal degradation <5% at neutral pH but >20% under strongly acidic/basic conditions .

Advanced Research Questions

Q. What electronic effects arise from the furan and thiophene substituents, and how do they modulate the urea moiety’s reactivity?

- Furan : Electron-rich oxygen atom enhances electrophilic substitution at the 5-position, potentially stabilizing resonance structures in the urea carbonyl group .

- Thiophene : Sulfur’s electron-withdrawing effect increases acidity of the adjacent hydroxy group, influencing hydrogen-bonding interactions in biological targets .

- DFT Calculations : Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts regioselectivity in nucleophilic attacks on the urea carbonyl .

Q. How can stereochemical outcomes (e.g., at the hydroxy-bearing carbon) be controlled during synthesis?

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential, and what mechanistic insights can they provide?

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify IC values .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate structural features (e.g., chloro/methoxy groups) with apoptotic activity .

- Molecular Docking : Simulate binding to ATP-binding pockets using AutoDock Vina, highlighting interactions between the urea carbonyl and kinase backbone amides .

Q. How can contradictory data on solubility and aggregation behavior be resolved?

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius in aqueous buffers to detect nanoaggregate formation (>100 nm particles at >10 μM concentrations) .

- Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain monomeric solubility while avoiding artifactual aggregation in bioassays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.